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Compound of Interest

Compound Name: VU0467154

Cat. No.: B15619928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
VU0467154 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic

acetylcholine receptor (mAChR).[1] As a PAM, VU0467154 does not activate the M4 receptor

directly but enhances its sensitivity to the endogenous neurotransmitter, acetylcholine.[1] This

targeted modulation of the cholinergic system has positioned VU0467154 as a valuable

research tool and a potential therapeutic agent for neuropsychiatric and neurological disorders,

including schizophrenia and Alzheimer's disease. In brain slice electrophysiology, VU0467154
is utilized to investigate the role of M4 receptor activation in synaptic transmission, neuronal

excitability, and synaptic plasticity.

Mechanism of Action
VU0467154 binds to an allosteric site on the M4 receptor, a G protein-coupled receptor

(GPCR). This binding increases the affinity of the receptor for acetylcholine and enhances the

efficiency of its coupling to intracellular signaling pathways. The M4 receptor is predominantly

coupled to the Gi/o family of G proteins. Upon activation, this pathway leads to the inhibition of

adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, M4 receptor

activation can modulate various ion channels, leading to a general decrease in neuronal

excitability.
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A noteworthy signaling cascade involves the M4 receptor-mediated reduction of dopamine

release in the striatum. Activation of M4 receptors on direct pathway spiny projection neurons

(dSPNs) triggers the synthesis and release of endocannabinoids. These endocannabinoids

then act retrogradely on cannabinoid type 2 (CB2) receptors located on dopaminergic

terminals, leading to a suppression of dopamine release.

Quantitative Data
The following tables summarize key quantitative data for VU0467154 from various in vitro and

in vivo studies.

Table 1: In Vitro Potency of VU0467154

Parameter Species Value Reference

pEC50 Rat 7.75 [1][2]

EC50 Rat 17.7 nM [2]

pEC50 Human 6.2 [1][2]

EC50 Human 630 nM

pEC50 Cynomolgus Monkey 6.0 [1][2]

EC50 Cynomolgus Monkey 1000 nM

Table 2: In Vivo Dosage of VU0467154
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Animal Model Dosing Range
Route of
Administration

Effect Studied Reference

Rat 1 - 56.6 mg/kg

Oral (p.o.) or

Intraperitoneal

(i.p.)

Reversal of

amphetamine-

induced

hyperlocomotion

[1]

Mouse 0.3 - 30 mg/kg
Intraperitoneal

(i.p.)

Reversal of

amphetamine-

and MK-801-

induced

hyperlocomotion

[1]

Mouse 3 mg/kg Not specified

Rescue of

impaired freezing

behavior

[3]

Experimental Protocols
This section provides detailed protocols for utilizing VU0467154 in brain slice electrophysiology

experiments. These protocols are compiled from published literature and are intended to serve

as a comprehensive guide.

Protocol 1: Whole-Cell Patch-Clamp Recording in Acute
Corticostriatal Slices
This protocol is adapted from studies investigating the effect of VU0467154 on synaptic

transmission in the corticostriatal pathway.

1. Brain Slice Preparation:

Animals: C57BL/6J mice (postnatal day 21-28).

Anesthesia: Isoflurane inhalation followed by decapitation.

Slicing Solution (Carbogenated, ice-cold):
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Sucrose: 210 mM

KCl: 2.5 mM

NaH2PO4: 1.25 mM

NaHCO3: 26 mM

Glucose: 10 mM

MgCl2: 7 mM

CaCl2: 0.5 mM

Procedure:

Rapidly remove the brain and immerse it in ice-cold, carbogenated (95% O2 / 5% CO2)

slicing solution.

Prepare 300 µm thick coronal slices containing the corticostriatal region using a vibratome.

Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) at 32-

34°C for 30 minutes.

Allow slices to recover at room temperature for at least 1 hour before recording.

2. Recording Solutions:

Artificial Cerebrospinal Fluid (aCSF) (Carbogenated):

NaCl: 124 mM

KCl: 3 mM

NaH2PO4: 1.25 mM

NaHCO3: 26 mM

Glucose: 10 mM
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MgCl2: 1.3 mM

CaCl2: 2.5 mM

Internal Solution (for patch pipettes):

K-Gluconate: 130 mM

KCl: 10 mM

HEPES: 10 mM

EGTA: 0.2 mM

Mg-ATP: 4 mM

Na-GTP: 0.3 mM

Phosphocreatine: 10 mM

Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.

3. Electrophysiological Recording:

Setup: Use an upright microscope with DIC optics to visualize neurons. Perfuse the

recording chamber with carbogenated aCSF at a rate of 2-3 ml/min.

Recording:

Perform whole-cell patch-clamp recordings from medium spiny neurons (MSNs) in the

dorsal striatum.

Hold neurons at -70 mV to record excitatory postsynaptic currents (EPSCs).

Use a bipolar stimulating electrode placed in the white matter to evoke synaptic

responses.

Drug Application:
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Prepare a stock solution of VU0467154 in DMSO. Dilute to the final concentration in aCSF

on the day of the experiment.

Bath-apply VU0467154 (e.g., 1-10 µM) in the presence of a sub-threshold concentration of

an orthosteric agonist like carbachol (CCh, e.g., 100 nM) to observe the potentiation of M4

receptor-mediated effects.

Record baseline synaptic activity for at least 10 minutes before drug application.

Apply CCh alone first, followed by the co-application of CCh and VU0467154.

Protocol 2: Extracellular Field Potential Recording in
Hippocampal Slices
This protocol provides a framework for studying the effects of VU0467154 on synaptic

plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).

1. Brain Slice Preparation:

Follow the same procedure as in Protocol 1, but prepare 400 µm thick transverse

hippocampal slices.

2. Recording Solutions:

Use the same aCSF as in Protocol 1.

3. Electrophysiological Recording:

Setup: Place a stimulating electrode in the Schaffer collateral pathway and a recording

electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic

potentials (fEPSPs).

Recording:

Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single

pulses at a low frequency (e.g., 0.05 Hz).
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Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz

for 1 second, separated by 20 seconds).

Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

Drug Application:

Bath-apply VU0467154 (e.g., 1-10 µM) with or without an M4 agonist for a defined period

(e.g., 20-30 minutes) before the induction of LTP or LTD to investigate its modulatory

effects.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

and experimental workflows.
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Caption: M4 mAChR signaling pathways modulated by VU0467154.
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Caption: General experimental workflow for brain slice electrophysiology.
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Caption: Logical relationship of VU0467154's action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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